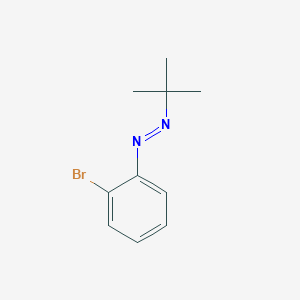
Diazene, (2-bromophenyl)(1,1-dimethylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diazene, (2-bromophenyl)(1,1-dimethylethyl)- is an organic compound with the molecular formula C10H13BrN2. It is a derivative of diazene, characterized by the presence of a bromophenyl group and a tert-butyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diazene, (2-bromophenyl)(1,1-dimethylethyl)- typically involves the reaction of 2-bromophenylamine with tert-butyl nitrite under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of Diazene, (2-bromophenyl)(1,1-dimethylethyl)- follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. The use of automated purification systems helps in achieving high purity levels required for various applications.
Chemical Reactions Analysis
Types of Reactions
Diazene, (2-bromophenyl)(1,1-dimethylethyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the diazene group to amines or other reduced forms.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions include nitroso and nitro derivatives, amines, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Diazene, (2-bromophenyl)(1,1-dimethylethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diazene, (2-bromophenyl)(1,1-dimethylethyl)- involves its interaction with molecular targets through its diazene and bromophenyl groups. These interactions can lead to the formation of reactive intermediates that participate in various chemical and biological processes. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological studies.
Comparison with Similar Compounds
Similar Compounds
Diazene, bis(1,1-dimethylethyl)-: This compound has two tert-butyl groups instead of a bromophenyl group.
Diazene, (2-chlorophenyl)(1,1-dimethylethyl)-: Similar structure but with a chlorine atom instead of bromine.
Diazene, (2-fluorophenyl)(1,1-dimethylethyl)-: Contains a fluorine atom in place of bromine.
Uniqueness
Diazene, (2-bromophenyl)(1,1-dimethylethyl)- is unique due to the presence of the bromophenyl group, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in specific reactions such as halogen exchange and cross-coupling, making this compound valuable in synthetic chemistry.
Properties
CAS No. |
832077-07-3 |
|---|---|
Molecular Formula |
C10H13BrN2 |
Molecular Weight |
241.13 g/mol |
IUPAC Name |
(2-bromophenyl)-tert-butyldiazene |
InChI |
InChI=1S/C10H13BrN2/c1-10(2,3)13-12-9-7-5-4-6-8(9)11/h4-7H,1-3H3 |
InChI Key |
VDNLDADDLATHMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N=NC1=CC=CC=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















